
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide is an organic compound with a molecular formula of C9H12BrNO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group and a methoxy group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-methoxyacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of hydrobromic acid in the final step ensures the formation of the hydrobromide salt, which is often preferred for its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(2-methoxyphenyl)ethanol: This compound is similar in structure but has an alcohol group instead of a ketone.
2-Amino-1-phenylethanone: Lacks the methoxy group, which can affect its chemical properties and reactivity.
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one: Contains additional methoxy groups, which can influence its solubility and biological activity.
Uniqueness
2-Amino-1-(2-methoxyphenyl)ethan-1-one hydrobromide is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-amino-1-(2-methoxyphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H11NO2.BrH/c1-12-9-5-3-2-4-7(9)8(11)6-10;/h2-5H,6,10H2,1H3;1H |
InChI-Schlüssel |
VOAYUKIBHSRMEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


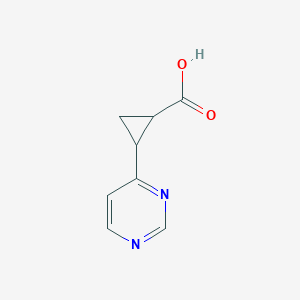

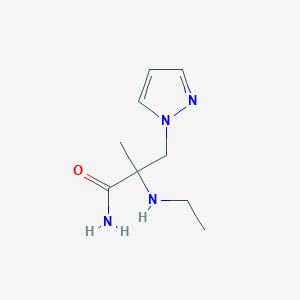
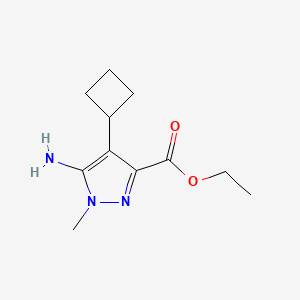
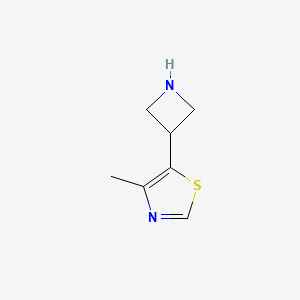
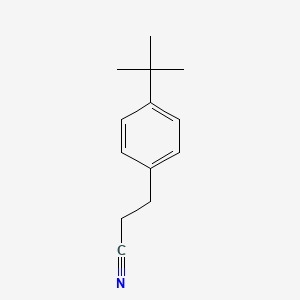
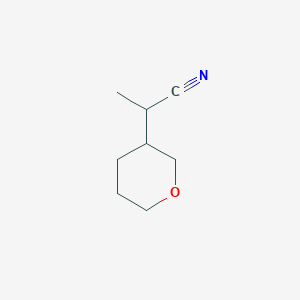
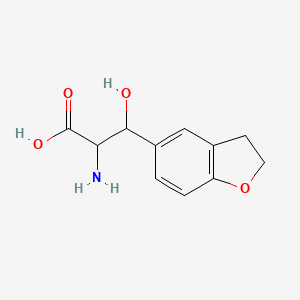

![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
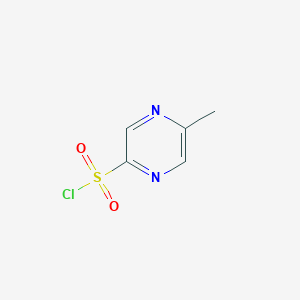

![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
![5-Methyl-6-oxabicyclo[3.2.1]octan-1-amine](/img/structure/B13535945.png)
